6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 474708-98-0 and a molecular weight of 222.04 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves various chemical reactions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The linear formula of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is C8H4BrN3 . More detailed structural information can be found in the referenced documents .Chemical Reactions Analysis
The chemical reactions involving 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile are complex and involve multiple steps. For example, after the Mizoroki–Heck reaction, the compound was subjected to a two-step reduction, obtaining a fully saturated analog, which was then subject to fluorination with NFSI and NaH .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a solid substance . It is stored in a sealed, dry environment at 2-8°C . More detailed physical and chemical properties can be found in the referenced documents .Scientific Research Applications
Organic Synthesis
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: is widely used in organic synthesis due to its reactivity as a versatile building block . The bromo group on the imidazopyridine ring can undergo various cross-coupling reactions, allowing for the construction of complex molecules. This compound serves as a precursor for synthesizing various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
This compound is instrumental in the synthesis of pharmaceutical intermediates . Its structure is conducive to modifications that lead to the formation of lactams, which are key components in many pharmacologically active molecules. The ability to introduce different substituents makes it a valuable intermediate in drug development.
Radiolabeling Studies
The compound has been used in radiolabeling studies, where it acts as a precursor for synthesizing radiolabeled compounds . For instance, using [2-14C] cyanoacetamide as the source of the radiolabel, researchers can track the metabolic pathways and distribution of drugs within biological systems.
Antimicrobial Research
In the field of antimicrobial research, derivatives of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile have shown promise. For example, modifications of this compound have led to the development of analogues with potential antibacterial properties, particularly against tuberculosis .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile belongs, are important central nervous system (cns) agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
It can be inferred from the general properties of imidazo[1,2-a]pyridines that they interact with their targets in the cns to exert their effects .
Biochemical Pathways
Given its classification as a cns agent, it can be inferred that it likely interacts with neurotransmitter systems in the brain .
Result of Action
As a cns agent, it likely influences neuronal activity, potentially leading to its sedative, anticonvulsant, anxiolytic, and hypnotic effects .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBOEVNEUCHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621804 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474708-98-0 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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